3-benzamido-N-(3-methoxypropyl)benzamide
Description
Properties
IUPAC Name |
3-benzamido-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-12-6-11-19-17(21)15-9-5-10-16(13-15)20-18(22)14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKIEICCDZVDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(3-methoxypropyl)benzamide typically involves the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of benzoyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
3-benzamido-N-(3-methoxypropyl)benzamide has been investigated for its potential as a therapeutic agent, particularly in the following areas:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the treatment of Alzheimer's disease. For instance, a study reported that certain benzamide derivatives demonstrated IC50 values in the nanomolar range against AChE, indicating strong inhibitory potential .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro assays revealed that concentrations above 10 µM significantly reduced cell viability in HeLa cells, suggesting its potential as an anticancer agent.
Biological Applications
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. A notable case study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Protein Modification : The reactive nature of the benzamide group allows for modifications of proteins, making it a useful tool in biochemical studies focusing on enzyme activity and protein interactions.
Table 1: Enzyme Inhibition Activity
Table 2: Antimicrobial Efficacy
| Study Focus | Bacterial Strain | MIC (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition observed |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability at concentrations greater than 10 µM. This suggests a dose-dependent response that warrants further investigation for therapeutic applications.
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibition revealed that derivatives of this compound could effectively inhibit AChE and BACE1 enzymes, which are critical targets for Alzheimer's disease treatment. The findings indicated that modifications to the benzamide structure could enhance inhibitory potency.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
*Estimated based on molecular formula.
Critical Insights from Research Findings
- Substituent Position Matters: In PCAF HAT inhibitors, 2-acylamino groups (e.g., hexanoylamino) are more active than 3- or 4-carboxyphenylamino groups .
- Methoxypropyl vs. Bulky Groups : The N-(3-methoxypropyl) group balances solubility and steric effects but may underperform compared to bulkier substituents (e.g., perfluoropropyl in broflanilide) in pesticidal contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-benzamido-N-(3-methoxypropyl)benzamide?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzamides and methoxypropylamine derivatives. Key steps include:
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Amide bond formation : Use coupling agents (e.g., HBTU or DCC) in anhydrous solvents like acetonitrile or dichloromethane under inert atmospheres (N₂/Ar) .
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Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.5 in EtOAc:Hex 1:1) .
Table 1 : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (%) Source Amidation HBTU, NEt₃, CH₃CN, 70°C 78 97 Purification Silica gel (EtOAc:Hex 3:7) - 99
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxypropyl N-H at δ 8.2–8.5 ppm; benzamide aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~341.2) validates molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ 254 nm) ensures purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature gradients, or reagent stoichiometry. Mitigation approaches include:
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DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent volume, stirring rate) to identify critical factors .
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In-line monitoring : Use FTIR or ReactIR to track reaction progress and intermediate stability .
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Impurity profiling : LC-MS identifies by-products (e.g., hydrolyzed benzamide or methoxypropyl degradation) .
Example : A 50% yield drop at 1 mol scale was traced to incomplete mixing; switching to a high-shear reactor restored yields to 75% .
Q. How can the compound’s reactivity under oxidative or reductive conditions inform drug design?
- Methodological Answer : Functional group stability guides derivatization for enhanced bioactivity:
-
Oxidation : Methoxypropyl chains resist oxidation, while benzamide rings may hydroxylate (e.g., with KMnO₄ in acetone), forming metabolites for toxicity studies .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces amide bonds only under extreme conditions, suggesting metabolic stability .
Table 2 : Reactivity Screening
Condition Reagent Observed Change Implication Source Oxidation KMnO₄, acetone Hydroxylation at C4 Potential detox pathway Reduction LiAlH₄, THF No reaction Metabolic resistance
Q. What experimental designs validate the compound’s hypothesized anticancer activity?
- Methodological Answer : Prioritize in vitro and in silico approaches:
- Cytotoxicity assays : MTT/WST-1 on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Target identification : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) .
- SAR studies : Synthesize analogs (e.g., nitro→amine substitutions) to correlate structural features with activity .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Ambiguities arise from dynamic processes (e.g., rotamer interconversion):
- Variable Temperature (VT) NMR : Cooling to −40°C slows rotation, simplifying splitting (e.g., methoxypropyl CH₂ signals) .
- COSY/NOESY : Correlate coupling between adjacent protons to confirm substituent orientation .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 145°C vs. 152°C)?
- Methodological Answer : Variations stem from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMSO) to isolate stable forms .
- Purity : Impurities (e.g., residual solvents) depress melting points. Validate via DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
